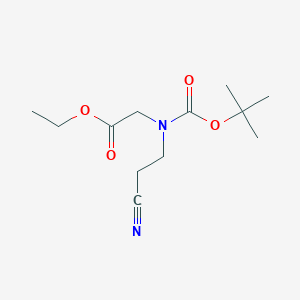

Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and a cyanoethyl group. This compound is often used in organic synthesis, particularly in the preparation of peptide nucleic acids (PNAs) and other biologically active molecules.

Mecanismo De Acción

Target of Action

Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate, also known as Ethyl 2-{(tert-butoxy)carbonylamino}acetate, is a complex organic compound. It is known that similar compounds are often used in biochemical research as amino acid derivatives .

Mode of Action

It is known that similar compounds often interact with their targets through various chemical reactions, such as transmetalation .

Biochemical Pathways

Similar compounds are often involved in the synthesis of complex organic molecules, such as peptides .

Pharmacokinetics

Similar compounds often have specific solubility properties that can impact their bioavailability .

Result of Action

Similar compounds are often used in the synthesis of complex organic molecules, which can have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For example, the temperature at which the compound is stored and used can affect its reactivity . Additionally, the solubility of the compound in various solvents can impact its availability for reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate typically involves the reaction of ethyl glycinate with tert-butyl dicarbonate (Boc2O) and 2-cyanoethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the Boc-protected amine. The reaction conditions usually involve stirring the reactants in an organic solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity by controlling the reaction temperature, solvent choice, and purification methods such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Reactions may involve nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: Produces ethyl 2-aminoacetate and tert-butyl alcohol.

Deprotection: Yields 2-((2-cyanoethyl)amino)acetic acid.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the preparation of peptide nucleic acids (PNAs) for genetic studies.

Medicine: Investigated for its potential in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

- Ethyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

- N-(tert-Butoxycarbonyl)ethanolamine

Uniqueness

Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate is unique due to the presence of the cyanoethyl group, which imparts distinct reactivity and potential for further functionalization compared to similar compounds. This makes it particularly valuable in the synthesis of peptide nucleic acids and other specialized applications.

Actividad Biológica

Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate is a synthetic compound with potential biological applications, particularly in organic synthesis and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Ethyl ester group

- Tert-butoxycarbonyl (Boc) protecting group

- Cyanoethyl moiety

Its molecular formula is C11H18N2O3, with a molecular weight of approximately 226.28 g/mol.

The biological activity of this compound is primarily linked to its reactivity as an amino acid derivative. Similar compounds often interact with biological targets through:

- Enzyme inhibition : Compounds with amino and cyano groups can inhibit enzymes such as acetylcholinesterase (AChE), which is critical in neurotransmission.

- Peptide synthesis : The compound serves as a building block in the synthesis of peptide nucleic acids (PNAs), which can modulate gene expression and serve as therapeutic agents .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be beneficial:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| Ethyl 2-((tert-butoxycarbonyl)amino)acetate | C₉H₁₉N₁O₃ | 0.91 | Lacks cyanoethyl group |

| Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate | C₉H₁₉N₁O₃ | 0.82 | Contains methyl instead of ethyl |

| Ethyl 2-((2-(tert-butoxycarbonyl)amino)ethyl)aminoacetate | C₁₁H₂₃N₂O₄ | 0.89 | Contains an additional amino group |

This table illustrates how the presence of the cyanoethyl group in this compound may influence its reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

-

Peptide Nucleic Acids (PNAs) :

- This compound has been employed in the synthesis of PNAs, which are known for their ability to bind to DNA and RNA, offering potential applications in gene therapy and diagnostics.

- Enzyme Interaction Studies :

- Cytotoxicity Assays :

Propiedades

IUPAC Name |

ethyl 2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-5-17-10(15)9-14(8-6-7-13)11(16)18-12(2,3)4/h5-6,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWTZPDRNDETAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CCC#N)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.